Aminopterin N-hydroxysuccinimide ester is a chemical compound derived from aminopterin, which is a synthetic derivative of pterin. This compound is notable for its role as an enzyme inhibitor, particularly in the context of the dihydrofolate reductase enzyme, where it competes for the folate binding site . The compound is classified under active esters, specifically as an N-hydroxysuccinimide ester, which is commonly used in peptide synthesis and bioconjugation reactions due to its ability to activate carboxylic acids for reaction with amines .
The synthesis of aminopterin N-hydroxysuccinimide ester typically involves the reaction of aminopterin with N-hydroxysuccinimide in the presence of a coupling agent. A common method includes using N,N'-dicyclohexylcarbodiimide as a dehydrating agent. The reaction generally proceeds as follows:
The molecular formula of aminopterin N-hydroxysuccinimide ester is with a molecular weight of approximately 550.5 g/mol. The structure consists of a pteridine ring system linked to an N-hydroxysuccinimide moiety via an ester bond. This structural configuration enhances its reactivity in biochemical applications.
Aminopterin N-hydroxysuccinimide ester participates in several important chemical reactions:
The mechanism of action of aminopterin N-hydroxysuccinimide ester primarily revolves around its role as an enzyme inhibitor. It inhibits dihydrofolate reductase by binding competitively at the active site, thereby blocking the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell proliferation . This inhibition leads to reduced nucleotide synthesis, ultimately affecting cellular replication processes.
Aminopterin N-hydroxysuccinimide ester has several significant applications in scientific research:
The foundational synthesis of NHS-Aminopterin employs carbodiimide-mediated activation. N,N′-Dicyclohexylcarbodiimide (DCC) facilitates covalent bond formation between the γ-carboxyl group of aminopterin and NHS, generating the active ester. The reaction proceeds in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 0–4°C for 12–18 hours, minimizing hydrolysis of the NHS intermediate. Key steps include:
Challenges include DCU removal, which complicates purification. Alternative carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) reduce side products but require stoichiometric optimization due to competing hydrolysis [4]. The reaction’s efficiency hinges on excluding moisture and maintaining pH 4.5–6.0 to suppress aminopterin degradation.
Solid-phase methodologies enhance conjugation specificity and purity. Immobilized aminopterin derivatives react with soluble NHS esters on resins like N-hydroxysuccinimide-activated Sepharose, enabling stepwise control:
This approach minimizes solvent-induced denaturation and achieves >95% purity by confining reaction sites to the solid matrix. It is particularly effective for synthesizing conjugates for affinity chromatography or targeted drug delivery [2].
Optimization focuses on maximizing yield while minimizing hydrolysis and side reactions. Key parameters include:
Table 1: Optimization Parameters for NHS-Aminopterin Synthesis
Variable | Optimal Range | Impact on Yield | Hydrolysis Rate |
---|---|---|---|
Molar Ratio (NHS:Aminopterin) | 1.5:1 to 2.5:1 | Maximizes at 2:1 (≥85%) | Increases >2.5:1 |
Solvent | Anhydrous DMF/DMSO | High solubility (≥90% yield) | Low (t1/2 = 4–5 h) |
Aqueous-Organic (≤10%) | Moderate (60–75%) | High (t1/2 = 10 min) | |
pH | 7.2–8.0 | Optimal amine reactivity | Minimal |
Temperature | 0–4°C | Suppresses degradation | Low |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7